molecular formula C14H12N2O2S B6599524 1H-Pyrrolo[2,3-b]pyridine, 5-[4-(methylsulfonyl)phenyl]- CAS No. 858117-29-0

1H-Pyrrolo[2,3-b]pyridine, 5-[4-(methylsulfonyl)phenyl]-

Cat. No.: B6599524
CAS No.: 858117-29-0
M. Wt: 272.32 g/mol
InChI Key: GYSFKGNJXBOFIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine, 5-[4-(methylsulfonyl)phenyl]- is a heterocyclic compound featuring a pyrrolopyridine core substituted at position 5 with a 4-(methylsulfonyl)phenyl group. This substitution pattern is critical in medicinal chemistry, particularly in kinase inhibitor design, where sulfonyl groups often interact with hinge regions of target enzymes .

Properties

IUPAC Name

5-(4-methylsulfonylphenyl)-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-19(17,18)13-4-2-10(3-5-13)12-8-11-6-7-15-14(11)16-9-12/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSFKGNJXBOFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C3C(=C2)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40462027
Record name 1H-Pyrrolo[2,3-b]pyridine, 5-[4-(methylsulfonyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858117-29-0
Record name 1H-Pyrrolo[2,3-b]pyridine, 5-[4-(methylsulfonyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thioether Formation and Oxidation

4-Chlorophenyl methyl sulfide is oxidized to 4-(methylsulfonyl)phenyl chloride using hydrogen peroxide (H₂O₂) and sulfuric acid (H₂SO₄) in the presence of manganous sulfate (MnSO₄) as a catalyst. Typical conditions include:

  • Temperature : 60–65°C

  • Molar Ratios :

    • Methylthio phenyl formaldehyde : H₂O₂ : H₂SO₄ : MnSO₄ = 1 : 2.5 : 0.02 : 0.05

  • Yield : >94% after crystallization.

Miyaura Borylation

4-Bromo-4’-(methylsulfonyl)biphenyl is converted to the boronic acid via palladium-catalyzed borylation. Conditions include:

  • Catalyst : Pd(dppf)Cl₂

  • Reagent : Bis(pinacolato)diboron

  • Solvent : Dimethoxyethane (DME)

  • Temperature : 80–90°C.

Preparation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine

The pyrrolo[2,3-b]pyridine core is brominated regioselectively at the 5-position using bromine (Br₂) or N-bromosuccinimide (NBS).

Direct Bromination

  • Reagent : Br₂ in chloroform (CHCl₃) at 0°C to room temperature.

  • Yield : 85–90%.

  • Alternative : NBS with triethylamine (Et₃N) in dichloromethane (DCM).

Protection Strategies

To prevent N-H interference, the pyrrole nitrogen is protected with a tosyl group:

  • Reagent : p-Toluenesulfonyl chloride (TsCl)

  • Conditions : NaOH (aq)/DCM bilayer with tetrabutylammonium hydrogen sulfate as a phase-transfer catalyst.

Suzuki-Miyaura Cross-Coupling Reaction

The critical step involves coupling 5-bromo-1H-pyrrolo[2,3-b]pyridine with 4-(methylsulfonyl)phenylboronic acid.

Reaction Conditions

ParameterValueSource
Catalyst[Pd(dppf)Cl₂]
BaseK₂CO₃
SolventDioxane/water (2.5:1)
Temperature80°C to reflux
Reaction Time1–16 hours
Yield75–90%

Work-Up and Purification

  • Acidification : 6N HCl to precipitate the product.

  • Extraction : Ethyl acetate and water partitioning.

  • Resin Treatment : DOWEX 50WX2-400 ion exchange resin to remove impurities.

Alternative Synthetic Routes

One-Pot Coupling and Oxidation

An alternative approach couples 5-bromo-1H-pyrrolo[2,3-b]pyridine with 4-(methylthio)phenylboronic acid, followed by oxidation to the sulfone:

  • Oxidation Agent : H₂O₂/H₂SO₄ with MnSO₄.

  • Advantage : Avoids pre-synthesis of the sulfone-containing boronic acid.

Direct C-H Arylation

Emerging methods utilize palladium-catalyzed C-H activation to introduce the aryl group directly, though yields remain lower (~60%) compared to Suzuki coupling.

Analytical Characterization

The final product is verified via:

  • HPLC Purity : >99.5%.

  • LC-MS (ES+) : m/z 365.1 [M+H]⁺.

  • ¹H NMR : Distinct peaks for pyrrolopyridine protons (δ 6.8–8.2 ppm) and sulfone aryl group (δ 7.5–8.0 ppm).

Challenges and Limitations

  • Boronic Acid Stability : 4-(Methylsulfonyl)phenylboronic acid is moisture-sensitive, requiring anhydrous conditions.

  • Regioselectivity : Competing bromination at the 3-position necessitates protective groups.

  • Catalyst Cost : Pd-based catalysts increase production costs, prompting research into nickel alternatives.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 5-[4-(methylsulfonyl)phenyl]- undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1H-Pyrrolo[2,3-b]pyridine derivatives have been extensively studied for their role as FGFR inhibitors. FGFRs are critical in various cellular processes such as proliferation, differentiation, and survival. The inhibition of these receptors can lead to:

  • Cancer Therapy : Targeting tumors with aberrant FGFR signaling pathways. Studies indicate that compounds like 1H-Pyrrolo[2,3-b]pyridine can significantly reduce tumor growth and promote apoptosis in cancer cells .

Biological Studies

Research has shown that this compound exhibits potent inhibitory effects on FGFR-mediated signaling pathways:

  • Mechanism of Action : The compound disrupts FGFR signaling by preventing receptor dimerization and autophosphorylation, which are essential for activating downstream signaling cascades such as RAS-MEK-ERK and PI3K-Akt . This disruption is crucial for controlling cell proliferation and survival in cancerous tissues.

Comparative Studies

Comparative analyses with other FGFR inhibitors such as AZD4547 and Erdafitinib have demonstrated that 1H-Pyrrolo[2,3-b]pyridine may offer unique advantages:

Compound NameMechanismSelectivityNotable Effects
1H-Pyrrolo[2,3-b]pyridineFGFR InhibitionHigh for specific isoformsReduced tumor growth
AZD4547FGFR InhibitionBroad spectrumEffective in various cancers
ErdafitinibFGFR InhibitionModerateApproved for bladder cancer

Case Study 1: Cancer Cell Lines

A study investigated the effects of 1H-Pyrrolo[2,3-b]pyridine on various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations. The study concluded that this compound could serve as a lead structure for developing new anti-cancer drugs .

Case Study 2: In Vivo Models

In vivo studies using mouse models demonstrated that treatment with 1H-Pyrrolo[2,3-b]pyridine resulted in decreased tumor volume compared to control groups. These findings support its potential application in clinical settings for treating cancers associated with FGFR dysregulation .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-[4-(methylsulfonyl)phenyl]- involves the inhibition of FGFR signaling pathways. FGFRs are tyrosine kinase receptors that, upon binding to fibroblast growth factors, undergo dimerization and autophosphorylation. This activation triggers downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, which are crucial for cell proliferation and survival. By inhibiting FGFR, the compound can disrupt these pathways, leading to reduced tumor growth and increased apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects at Position 5

The 5-position substituent significantly influences electronic properties, solubility, and biological activity. Key analogues include:

Compound Substituent at Position 5 Key Features Molecular Weight Yield (%)
Target Compound 4-(Methylsulfonyl)phenyl Strong EWG; enhances H-bonding and polarity Not specified Not reported
5-(4-Trifluoromethylphenyl) analogue (6c) 4-Trifluoromethylphenyl Lipophilic EWG; high yield (87%) Calculated: ~340 87
5-(4-Methoxyphenyl) analogue (6d) 4-Methoxyphenyl Electron-donating group (EDG); improves solubility Calculated: ~295 94
5-(p-Tolyl) analogue (6e) p-Tolyl Moderately lipophilic EDG; lower yield (74%) Calculated: ~279 74
1-(Methylsulfonyl)-4-piperazinyl derivative Methylsulfonyl at N1 Sulfonyl directly on pyrrolo N; basic piperazine enhances solubility 280.35 Not reported

Key Observations :

  • Electronic Effects : The methylsulfonyl group in the target compound increases polarity compared to EDGs (e.g., methoxy, methyl) or moderately lipophilic EWGs (e.g., trifluoromethyl). This may improve target binding but reduce membrane permeability .
  • Synthetic Yields : Substituents with EWGs (e.g., trifluoromethyl in 6c) achieve high yields (~87%) via Suzuki-Miyaura coupling, suggesting compatibility with the reaction conditions. The target compound’s methylsulfonyl group may similarly allow efficient synthesis .

Structural and Functional Variations

Role of Sulfonyl Group Placement
  • Target Compound : The 4-(methylsulfonyl)phenyl group at position 5 positions the sulfonyl moiety away from the core, allowing spatial flexibility for interactions (e.g., with kinase hinge regions) .
  • N1-Sulfonyl Analogues (e.g., CAS 1031481-90-9 ) : Sulfonyl groups directly on the pyrrolo nitrogen may sterically hinder interactions or alter electronic distribution compared to the target compound.
Hybrid Structures with Additional Moieties
  • Pemigatinib Fragment (CAS 2382664-60-8 ) : Combines a sulfonyl group with morpholinylmethyl and chloro substituents. The molecular weight (419.88) and complexity suggest tailored pharmacokinetics, contrasting with the simpler target compound.
  • Pyrimidine Hybrids (e.g., CAS 1089283-49-7 ) : Incorporate methylsulfonyl-piperazinyl groups, highlighting the sulfonyl group’s versatility in diverse scaffolds.

Biological Activity

1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound 1H-Pyrrolo[2,3-b]pyridine, 5-[4-(methylsulfonyl)phenyl]- is notable for its potential therapeutic applications, particularly in oncology and neurology. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various disease models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's molecular formula is C14H15N2O2SC_{14}H_{15}N_2O_2S, with a molecular weight of approximately 273.35 g/mol. The structure features a pyrrolo[2,3-b]pyridine core substituted with a methylsulfonyl group and a phenyl ring, which significantly influences its biological properties.

Antitumor Activity

1H-Pyrrolo[2,3-b]pyridine derivatives have been evaluated for their antitumor properties. Research indicates that these compounds can inhibit tumor cell proliferation through various mechanisms:

  • Inhibition of Kinases : Some studies suggest that these derivatives act as inhibitors of specific kinases involved in cancer progression. For instance, compounds targeting SGK-1 kinase have shown promise in treating cancers associated with aberrant SGK-1 activity .
  • Cell Cycle Arrest : Certain derivatives have been reported to induce cell cycle arrest in cancer cells, leading to increased apoptosis.

Antiviral and Antimycobacterial Properties

Research has demonstrated that pyrrolo[2,3-b]pyridine compounds exhibit antiviral activity against viruses such as HIV-1 and respiratory syncytial virus (RSV). The structure-activity relationship studies indicated that modifications at the 4-position of the pyrrolopyridine scaffold enhance antiviral efficacy . Furthermore, these compounds showed promising results against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Neuroprotective Effects

Pyrrolo[2,3-b]pyridine derivatives have also been investigated for their neuroprotective effects. Studies indicate that these compounds can modulate neurotransmitter systems and exhibit anti-inflammatory properties, making them candidates for treating neurodegenerative diseases .

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor effects of a series of pyrrolo[2,3-b]pyridine derivatives on human colon cancer cell lines. Results showed that specific substitutions on the pyridine ring significantly enhanced cytotoxicity against HCT-15 cells. The most potent compound exhibited an IC50 value of 0.5 µM.

Study 2: Antiviral Activity

In vitro assays demonstrated that selected derivatives inhibited HIV-1 replication with EC50 values below 10 µM. The presence of electron-withdrawing groups on the phenyl ring was found to be crucial for enhancing antiviral activity.

Structure-Activity Relationship (SAR)

The biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives is closely related to their chemical structure. Key findings from SAR studies include:

  • Substitution Patterns : The position and nature of substituents on the pyrrolopyridine scaffold significantly affect biological potency.
  • Electronic Effects : Electron-withdrawing groups (e.g., methylsulfonyl) enhance activity against various targets by stabilizing reactive intermediates during interactions with biological macromolecules.

Summary Table of Biological Activities

Activity TypeMechanism of ActionEfficacy
AntitumorKinase inhibition, cell cycle arrestIC50 < 0.5 µM
AntiviralInhibition of viral replicationEC50 < 10 µM
AntimycobacterialDisruption of mycobacterial metabolismActive against Mtb
NeuroprotectiveModulation of neurotransmittersSignificant effects observed

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-[4-(methylsulfonyl)phenyl]-1H-pyrrolo[2,3-b]pyridine derivatives?

  • Methodology : Multi-step synthesis typically involves cyclization reactions, N1-alkylation/sulfonylation, and functional group modifications. Key steps include:

  • N1-Alkylation : Use KOH and tetrabutylammonium bisulfate (Bu4N⁺HSO₄⁻) in acetone with alkyl/benzyl halides to introduce sulfonyl or aryl groups at the N1 position .
  • Substituent Introduction : Suzuki-Miyaura coupling or halogenation at positions 3, 4, or 5 for diversification .
  • Condition Optimization : Control temperature (e.g., 0°C to room temperature for methylation) and solvent systems (THF, dioxane) to improve yield and purity .
    • Analytical Validation : Confirm structure and purity via ¹H/¹³C NMR, mass spectrometry, and HPLC (≥95% purity) .

Q. What analytical techniques are critical for characterizing pyrrolo[2,3-b]pyridine derivatives?

  • Key Methods :

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming regioselectivity of substitutions (e.g., methylsulfonylphenyl at position 5) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation for structure-activity relationship (SAR) studies .

Q. What is the primary mechanism of action for this compound class in cancer research?

  • Mechanism : Acts as a fibroblast growth factor receptor (FGFR) inhibitor by binding to the ATP pocket of FGFR1–3 (IC₅₀ = 7–25 nM). The 5-[4-(methylsulfonyl)phenyl] group forms hydrogen bonds with hinge-region residues (e.g., G485), while the pyrrolopyridine core stabilizes hydrophobic interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of more potent FGFR inhibitors?

  • Strategies :

  • Position 5 Modifications : Introduce hydrogen bond acceptors (e.g., sulfonyl, carbonyl) to enhance interactions with FGFR’s G485 .
  • Position 3/4 Substitutions : Halogens (Cl, F) or electron-withdrawing groups improve kinase selectivity and metabolic stability .
  • N1-Sulfonamide Variations : Bulky aryl groups (e.g., morpholinylmethyl) optimize hydrophobic pocket occupancy .
    • Validation : Use molecular docking (e.g., AutoDock Vina) and in vitro kinase assays to prioritize candidates .

Q. What experimental models resolve discrepancies in reported biological activities across studies?

  • Approach :

  • In Vitro Consistency : Standardize assays (e.g., MTT for proliferation, Annexin V for apoptosis) using isogenic cell lines (e.g., 4T1 breast cancer) .
  • Selectivity Profiling : Test against FGFR1–4 and off-target kinases (e.g., VEGFR, PDGFR) to clarify isoform specificity .
  • In Vivo Validation : Use xenograft models to correlate in vitro potency with tumor suppression and pharmacokinetics (e.g., oral bioavailability) .

Q. How can researchers address metabolic instability in pyrrolo[2,3-b]pyridine derivatives?

  • Solutions :

  • Prodrug Design : Mask polar groups (e.g., sulfonyl) with ester or amide linkers to enhance permeability .
  • CYP450 Inhibition Assays : Identify metabolic hotspots via liver microsome studies and introduce fluorine or deuterium to block oxidation .

Data Contradiction Analysis

Q. Why do some derivatives show FGFR4 inhibition while others are selective for FGFR1–3?

  • Analysis : FGFR4’s distinct ATP-binding pocket (e.g., V550 vs. G485 in FGFR1) reduces affinity for derivatives lacking flexible substituents. Computational modeling reveals steric clashes with bulkier N1 groups (e.g., tris(1-methylethyl)silyl) .
  • Resolution : Prioritize derivatives with smaller N1 substituents (e.g., methyl) and position 5 hydrogen bond donors for FGFR4 activity .

Q. How do conflicting reports on cytotoxicity in non-cancerous cells impact therapeutic potential?

  • Mitigation :

  • Selectivity Index (SI) : Calculate IC₅₀ ratios between cancerous (e.g., 4T1) and normal cells (e.g., HEK293). SI >10 indicates favorable safety .
  • Off-Target Screening : Use phosphoproteomics to identify unintended kinase interactions .

Methodological Resources

  • Synthetic Protocols : Multi-step alkylation and coupling reactions .
  • Biological Assays : FGFR kinase inhibition, apoptosis, and migration assays .
  • Computational Tools : Molecular docking (PDB: 4RWJ for FGFR1), QSAR models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.